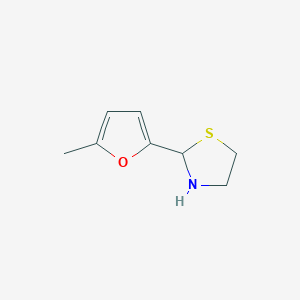

2-(5-Methyl-2-furyl)thiazolidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-methylfuran-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6-2-3-7(10-6)8-9-4-5-11-8/h2-3,8-9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJXHGKDMFKNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 5 Methyl 2 Furyl Thiazolidine Derivatives

Reactivity of the Thiazolidine (B150603) Ring System

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a versatile scaffold in organic synthesis. nih.gov Its reactivity is characterized by several key transformations, including ring-opening reactions, condensations, and modifications at the nitrogen and sulfur atoms.

Thiazolidine derivatives can be synthesized through the condensation of an aldehyde or ketone with a 1,2-aminothiol. bris.ac.uk For instance, the reaction of furfural (B47365) with cysteine can yield 2-(2-furyl)thiazolidine. thegoodscentscompany.com The stability and reactivity of the thiazolidine ring are influenced by the substituents attached to it.

One of the notable reactions of the thiazolidine ring is its susceptibility to ring-opening. This can be achieved under various conditions, such as with 2,2'-dipyridyl disulfide, which is useful in peptide and protein chemistry. nih.gov The nitrogen atom of the thiazolidine ring can undergo N-substitution, allowing for the introduction of various functional groups. researchgate.net

Furthermore, the carbon atom at the 2-position, situated between the sulfur and nitrogen atoms, is electrophilic and can react with nucleophiles. The methylene (B1212753) group adjacent to the sulfur atom can also be a site for chemical modification.

The reactivity of the thiazolidine ring is also evident in the formation of thiazolidinones, which are derivatives containing a carbonyl group in the ring. 4-Thiazolidinones, in particular, are a well-studied class of compounds with diverse biological activities. researchgate.net They can be synthesized through the reaction of an amine, a carbonyl compound, and a mercaptoacetic acid. nih.gov The thiazolidinone ring itself can undergo various reactions, including condensations at the C-5 position. nih.gov

Derivatives such as 2-iminothiazolidines can be synthesized through catalyst- and solvent-free reactions, for example, from the reaction of inactive aziridine (B145994) and aroyl isothiocyanates. nih.gov The tautomeric equilibrium between aminothiazole and iminothiazoline forms has also been studied in related systems. osti.gov

Table 1: Selected Reactions of the Thiazolidine Ring System

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Ring Opening | 2,2'-Dipyridyl disulfide | Thiol-containing compounds | nih.gov |

| Condensation | Aldehyde/Ketone + 1,2-Aminothiol | Thiazolidine | bris.ac.uk |

| N-Substitution | Alkyl/Aryl halides | N-Substituted thiazolidines | researchgate.net |

| Thiazolidinone Formation | Amine + Carbonyl + Mercaptoacetic acid | 4-Thiazolidinones | nih.gov |

| Iminothiazolidine Formation | Aziridine + Aroyl isothiocyanates | 2-Iminothiazolidines | nih.gov |

Transformations Involving the Furan (B31954) Moiety

The furan ring in 2-(5-methyl-2-furyl)thiazolidine derivatives is an aromatic heterocycle that can undergo a variety of chemical transformations. These reactions can be broadly categorized as electrophilic substitution, cycloaddition, and ring-opening reactions. The methyl group at the 5-position of the furan ring influences the regioselectivity of these reactions.

Electrophilic aromatic substitution is a common reaction for furan rings. The presence of the oxygen atom activates the ring towards electrophiles, with substitution typically occurring at the C5 position (if unsubstituted) or the C3 and C4 positions. In the case of this compound, the 5-methyl group directs incoming electrophiles to the C3 and C4 positions.

The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. This allows for the construction of more complex polycyclic structures.

Ring-opening of the furan moiety can occur under certain conditions, leading to the formation of acyclic compounds. For example, oxidation can lead to the formation of dicarbonyl compounds.

The synthesis of derivatives where the furan ring is further functionalized is also an important area of study. For instance, the introduction of a nitro group at the 5-position of the furan ring, as in 5-(5-nitro-2-furyl)thiazole derivatives, has been reported. osti.govresearchgate.net

Table 2: Potential Transformations of the Furan Moiety

| Reaction Type | Description | Potential Outcome | Ref. |

| Electrophilic Substitution | Reaction with electrophiles at C3/C4 positions | Introduction of new functional groups | General Furan Chemistry |

| Diels-Alder Reaction | Acts as a diene in cycloaddition | Formation of bicyclic adducts | General Furan Chemistry |

| Oxidation | Ring cleavage under oxidative conditions | Formation of dicarbonyl compounds | General Furan Chemistry |

| Nitration | Introduction of a nitro group | Synthesis of nitrofuryl derivatives | osti.govresearchgate.net |

Functional Group Interconversions on Substituted Scaffolds

The this compound scaffold allows for a wide range of functional group interconversions on both the thiazolidine and furan rings, as well as on any substituents attached to them. These transformations are crucial for the synthesis of diverse libraries of compounds for various applications.

On the furan moiety, the methyl group can potentially be a site for functionalization. For example, it could be halogenated or oxidized to an aldehyde or carboxylic acid. The aldehyde, 5-methylfurfural (B50972), is a known compound that can be prepared from sucrose. orgsyn.org This aldehyde can then be reduced to the corresponding alcohol, 5-methylfurfuryl alcohol. thegoodscentscompany.com The acetyl group in derivatives like 2-acetyl-5-methylfuran (B71968) can also be a handle for further transformations. nih.gov

On the thiazolidine ring, if a carbonyl group is present (as in thiazolidinones), it can undergo typical ketone reactions. For example, the methylene group at the C-5 position of a thiazolidin-4-one can be condensed with aldehydes to form 5-ylidene derivatives. researchgate.netnih.gov

The nitrogen atom of the thiazolidine ring can be acylated or alkylated to introduce a variety of substituents. researchgate.net If the thiazolidine is part of a larger molecular structure, functional groups on other parts of the molecule can also be modified. For example, in the case of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the nature and position of substituents on the benzene (B151609) ring significantly influence the compound's properties. nih.gov

The synthesis of complex derivatives often involves a sequence of such functional group interconversions. For instance, the synthesis of 2-mercaptomethyl-thiazolidines involves the condensation of a mercapto-ketone with an amino acid derivative. bris.ac.uk

Table 3: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Ref. |

| Methyl (on furan) | Oxidizing agent | Aldehyde/Carboxylic Acid | orgsyn.org |

| Aldehyde (on furan) | Reducing agent | Alcohol | thegoodscentscompany.com |

| Methylene (on thiazolidinone) | Aldehyde | Ylidene | researchgate.netnih.gov |

| Amine (thiazolidine nitrogen) | Acyl chloride/Alkyl halide | Amide/Substituted Amine | researchgate.net |

Structure Activity Relationship Sar Studies of 2 5 Methyl 2 Furyl Thiazolidine Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 2-(5-methyl-2-furyl)thiazolidine analogues can be significantly altered by the introduction of various substituents on both the furan (B31954) and thiazolidine (B150603) rings. These modifications can impact the compound's size, shape, electronics, and lipophilicity, thereby influencing its interaction with biological targets.

Research into related thiazolidine derivatives has demonstrated that the nature and position of substituents are critical determinants of activity. For instance, in a series of 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the anti-inflammatory activity was found to be dependent on both the type of substituent and its location on the benzene (B151609) ring. nih.gov Similarly, studies on other thiazolidinone derivatives have shown that electron-withdrawing groups, such as halogens (Cl, Br), can enhance antibacterial activity, while electron-donating groups, like methyl, may decrease it. nih.gov The presence of a phenyl ring has been noted as being crucial for certain anticancer activities. nih.gov

In the context of this compound analogues, substitutions on the furan ring, particularly at the 5-position, are expected to modulate activity. The methyl group in the parent compound likely contributes to a specific hydrophobic interaction with its biological target. Replacing this methyl group with other alkyl groups of varying sizes could probe the steric tolerance of the binding pocket. Furthermore, introducing electron-withdrawing or electron-donating groups at this position would alter the electronic properties of the furan ring, potentially impacting its ability to form hydrogen bonds or engage in pi-stacking interactions.

A generalized representation of the impact of substituents on the biological activity of 2-(furyl)thiazolidine analogues can be summarized in the following table, based on trends observed in related compound series.

Table 1: Influence of Substituent Variations on the Postulated Biological Activity of 2-(Furyl)thiazolidine Analogues

| Modification Site | Substituent Type | Postulated Effect on Potency | Rationale |

| Furan Ring (Position 5) | Small Alkyl (e.g., -CH3) | Baseline Activity | Potential for specific hydrophobic interactions. |

| Larger Alkyl | Variable | May enhance or decrease activity depending on the size of the target's binding pocket. | |

| Electron-Withdrawing (e.g., -NO2) | Potentially Increased | Can alter the electronic landscape, potentially enhancing interactions with the target. | |

| Electron-Donating (e.g., -OCH3) | Potentially Decreased | May alter the electronic landscape, potentially diminishing interactions with the target. | |

| Thiazolidine Ring (Nitrogen) | Hydrogen | Baseline Activity | Allows for potential hydrogen bond donation. |

| Small Alkyl | Variable | Can increase lipophilicity and steric bulk. | |

| Aryl/Substituted Aryl | Potentially Increased | Can introduce additional binding interactions (e.g., pi-stacking, hydrophobic). | |

| Acyl | Potentially Increased | Can act as a hydrogen bond acceptor and introduce further points of interaction. |

Stereochemical Aspects in Modulating Activity

Chirality plays a pivotal role in the biological activity of many drugs, as stereoisomers can exhibit different pharmacological and toxicological properties. The this compound molecule possesses a chiral center at the C2 position of the thiazolidine ring. Consequently, it can exist as two enantiomers, (R)-2-(5-methyl-2-furyl)thiazolidine and (S)-2-(5-methyl-2-furyl)thiazolidine.

The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, is a well-established phenomenon. One enantiomer may fit more snugly into a binding site, leading to a more potent biological response, while the other may have a weaker interaction or even interact with a different target altogether.

Studies on other chiral thiazolidine derivatives have underscored the importance of stereochemistry. For instance, the synthesis of 2-iminothiazolidines from chiral aziridines has been shown to proceed with high enantiomeric excess, indicating that the stereochemistry of the starting material dictates the stereochemistry of the product. mdpi.com This highlights the feasibility of preparing stereochemically pure this compound analogues.

The biological evaluation of individual enantiomers is crucial to understanding the true SAR. It is plausible that one enantiomer of this compound is significantly more active than the other. This has been observed in other heterocyclic compounds where the biological activity resides predominantly in one enantiomer.

The following table illustrates the potential stereochemical influence on biological activity.

Table 2: Postulated Influence of Stereochemistry on the Biological Activity of this compound

| Stereoisomer | Postulated Biological Potency | Rationale |

| (R)-2-(5-Methyl-2-furyl)thiazolidine | Potentially Higher or Lower | One enantiomer may have a more favorable three-dimensional arrangement for optimal interaction with a chiral biological target. |

| (S)-2-(5-Methyl-2-furyl)thiazolidine | Potentially Higher or Lower | The other enantiomer may exhibit a different binding affinity or even a different mode of action. |

| Racemic Mixture | Intermediate | The observed activity will be an average of the activities of the two enantiomers. |

Molecular Hybridization as a Design Strategy

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. nih.gov This approach has been successfully applied to thiazolidinone derivatives to develop novel therapeutic agents.

For this compound, molecular hybridization offers a promising avenue for discovering new lead compounds. The 2-(5-methyl-2-furyl) moiety and the thiazolidine ring can each be considered as distinct pharmacophores. These can be linked to other known bioactive scaffolds to create novel hybrid molecules.

For example, the thiazolidinone ring is a well-known component of antidiabetic drugs (e.g., pioglitazone). nih.gov Hybridizing the this compound scaffold with moieties known to interact with targets involved in metabolic diseases could lead to new classes of antidiabetic agents. Similarly, furan-containing compounds have been investigated for various biological activities, including antimicrobial and anticancer effects.

A study on the molecular hybridization of a thiazolidine-2,4-dione nucleus with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline moieties resulted in new hybrids with potent inhibitory activity against VEGFR-2, a target in cancer therapy. researchgate.net This demonstrates the potential of combining the thiazolidine core with other heterocyclic systems to achieve desired biological effects.

The design of molecular hybrids based on this compound could involve linking it to other heterocyclic rings, aromatic systems, or aliphatic chains bearing functional groups known to be important for specific biological activities.

Table 3: Potential Molecular Hybridization Strategies for this compound Analogues

| Hybrid Partner Scaffold | Potential Therapeutic Target/Area | Rationale for Hybridization |

| Quinolone/Oxoindoline | Anticancer (e.g., Kinase Inhibition) | To combine the potential of the thiazolidine core with known anticancer pharmacophores. |

| Sulfonamide | Antimicrobial | To leverage the established antimicrobial properties of sulfonamides in a hybrid molecule. |

| Pyrazole | Anti-inflammatory, Anticancer | To explore the synergistic effects of combining two biologically active heterocyclic rings. nih.gov |

| Benzothiazole (B30560) | Various (Anticancer, Antimicrobial) | To create novel scaffolds with potentially enhanced and broad-spectrum biological activity. |

Biological Activities and Molecular Mechanisms of 2 5 Methyl 2 Furyl Thiazolidine Derivatives

Enzyme Inhibition and Receptor Modulation

The therapeutic potential of 2-(5-methyl-2-furyl)thiazolidine derivatives stems from their capacity to act as agonists or inhibitors of key biological targets. These interactions can influence a range of cellular processes, from glucose and lipid metabolism to inflammatory responses.

Thiazolidinediones (TZDs), a class of compounds that includes derivatives of this compound, are well-established agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.govresearchgate.net PPARγ is a nuclear receptor that plays a pivotal role in regulating glucose and lipid homeostasis, adipogenesis, and inflammation. nih.govnih.gov

Upon binding to PPARγ, these derivatives induce a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.govresearchgate.net This binding event modulates the transcription of numerous genes involved in metabolic control. nih.gov For instance, activation of PPARγ by TZD agonists enhances insulin (B600854) sensitivity primarily in adipose tissue, but also in muscle and liver. nih.govjci.org This is achieved, in part, by upregulating the expression of genes like glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells. nih.govresearchgate.net

The anti-inflammatory properties of PPARγ agonists are also significant. They can repress the transcription of pro-inflammatory genes by interfering with signaling pathways such as the nuclear factor-κB (NF-κB) pathway. nih.gov This dual action on metabolic and inflammatory pathways underscores the therapeutic potential of PPARγ agonism. nih.govnih.gov

It's important to note that while full agonists like some clinically used TZDs have demonstrated efficacy, they have also been associated with adverse effects. nih.govjci.org This has spurred research into developing selective PPARγ modulators (SPPARMs) that retain the therapeutic benefits while minimizing side effects. jci.org Some benzylidene-2,4-thiazolidinedione derivatives have been found to activate PPARs, suggesting multiple mechanisms of action. nih.gov

Certain derivatives of this compound have been identified as inhibitors of glucose transporters (GLUTs), which are crucial for cellular glucose uptake. nih.govnih.gov The overexpression of GLUTs, particularly GLUT1, is a hallmark of many cancer cells, making them an attractive target for anticancer therapies. nih.govnih.gov

A series of furyl-2-methylene thiazolidinediones were designed and synthesized to target GLUT1. nih.gov Among these, specific compounds demonstrated potent inhibition of both GLUT1 and GLUT4. For instance, one derivative, referred to as F18, showed significant inhibition of both GLUT1 (IC50 of 11.4 μM) and GLUT4 (IC50 of 6.8 μM). nih.govnih.gov Another compound, F19, was more selective for GLUT1 (IC50 of 14.7 μM) over GLUT4 (IC50 of 152 μM). nih.govnih.gov

The inhibitory action of these compounds can lead to a reduction in glucose uptake by cancer cells, thereby disrupting their metabolism and inducing cell death through apoptosis and necrosis. nih.gov Docking studies have suggested that these derivatives can bind to both the inward- and outward-facing conformations of the transporters, interacting with key residues. nih.govnih.gov The inhibition of GLUTs by these thiazolidinedione derivatives presents a promising strategy for developing novel anti-leukemic agents. nih.govnih.gov

| Compound | GLUT1 IC50 (μM) | GLUT4 IC50 (μM) | GLUT5 IC50 (μM) | Reference |

|---|---|---|---|---|

| F18 | 11.4 | 6.8 | - | nih.govnih.gov |

| F19 | 14.7 | 152 | - | nih.govnih.gov |

| G5 | 5.4 ± 1.3 | 9.5 ± 2.8 | 34.5 ± 2.4 | nih.gov |

| G16 | 26.6 ± 1.8 | 21.6 ± 4.5 | - | nih.gov |

| G17 | 12.6 ± 1.2 | - | - | nih.gov |

Thiazolidinone derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.govbenthamscience.com There are two main isoforms, COX-1 and COX-2. tandfonline.comnih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in the inflammatory response. tandfonline.comnih.govyoutube.com

Some thiazolidinone derivatives have shown selective inhibition of COX-2 over COX-1. nih.gov For example, certain 5-arylidene-2-imino-4-thiazolidinone derivatives exhibited inhibitory activity against COX-2, although weaker than reference drugs, and did not inhibit COX-1. nih.gov The introduction of a bulky naphthyl group at the 5-position of the thiazolidinone ring has been shown to result in strong COX-2 inhibition. nih.gov The development of selective COX-2 inhibitors is a significant area of research as they may offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govtandfonline.com 4-Thiazolidinone-pyridine hybrids have also been explored as potential COX-2 inhibitors. utrgv.edu

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.govsciforum.net Thiazolidinedione derivatives have demonstrated the potential to inhibit LOX enzymes. nih.govsciforum.net

In a study of various thiazolidinedione derivatives, inhibition of soybean lipoxygenase was observed, with some compounds showing significant activity. nih.gov The percentage of inhibition varied depending on the specific substitutions on the thiazolidinedione core, with one derivative showing up to 76.3% inhibition. nih.gov The search for dual inhibitors of both COX and LOX is an active area of research, as such compounds could offer a broader anti-inflammatory effect. nih.gov Some thiazole-based thiazolidinones have been identified as moderate to good COX-1/LOX inhibitors. nih.gov

| Compound Type | LOX Inhibition Range (%) | Reference |

|---|---|---|

| Thiazolidinedione derivatives | 7.7 - 76.3 | nih.gov |

| Organosilicon-containing thiazole (B1198619) derivatives | Varies (one compound with ID50 = 0.01 mmol) | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.netkoreascience.kr Inhibition of PTP1B can enhance insulin sensitivity. koreascience.kr

A series of thiazolidin-4-one derivatives have been designed and synthesized as PTP1B inhibitors. nih.govresearchgate.net One compound, 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one, demonstrated potency with a competitive type of enzyme inhibition. nih.govresearchgate.net Structure-activity relationship studies have indicated that a hydrophobic heteroaryl ring containing a nitro group is important for PTP1B inhibition. nih.gov Some benzylidene-2,4-thiazolidinedione derivatives have also been synthesized as PTP1B inhibitors, with IC50 values in the low micromolar range. nih.gov

| Compound | PTP1B IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one (17) | Potent (specific value not stated) | Competitive | nih.govresearchgate.net |

| Compound 3e (a benzylidene-2,4-thiazolidinedione derivative) | 5.0 | Not specified | nih.gov |

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govacs.org Under hyperglycemic conditions, increased activity of this pathway is implicated in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. acs.orgnih.gov Therefore, inhibiting ALR2 is a promising strategy for managing these complications. nih.gov

Thiazolidine-2,4-dione derivatives have been investigated as aldose reductase inhibitors. sciforum.netnih.gov For instance, new hybrids of 2,4-thiazolidinedione (B21345) incorporating a benzothiazole (B30560) heterocycle and a nitrophenacyl moiety have been synthesized and shown to have potent ALR2 inhibitory activity. nih.gov One such hybrid exhibited non-competitive inhibition with an IC50 of 0.16 µM. nih.gov Additionally, 5-methyl substituted thiazolidinone derivatives have shown significant ALR2 inhibition. nih.gov

Anti-inflammatory Properties

Derivatives of the thiazolidine (B150603) scaffold exhibit significant anti-inflammatory activities, primarily by modulating the production of inflammatory mediators. nih.gov Research has identified that these compounds can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the prostanoid biosynthetic pathway. nih.govmdpi.com

A series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated moderate to good anti-inflammatory effects, with some compounds showing superior activity to the standard drug indomethacin. mdpi.com Further investigation into the mechanism revealed that these compounds are selective inhibitors of COX-1, with an inhibitory effect greater than the reference drug naproxen, while showing no significant inhibition of lipoxygenase (LOX). nih.govmdpi.com Molecular docking studies suggest that the interaction with the Arg120 residue in the COX-1 active site is crucial for this activity. nih.gov The nature and position of substituents on the associated benzene (B151609) ring play a critical role in determining the potency of these derivatives. nih.govmdpi.com Additionally, certain 5-arylidene-2-phenylimino-4-thiazolidinones have been noted for their ability to block degenerative factors induced by interleukin-1β (IL-1b) in human chondrocyte cultures. nih.gov

Table 1: Anti-inflammatory Activity of Selected Thiazolidine Derivatives

| Compound Class | Mechanism of Action | Key Findings | Reference(s) |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Selective COX-1 Inhibition | Activity superior to naproxen; dependent on substituent nature and position. | nih.govmdpi.com |

| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones | HRBC Membrane Stabilization | Compounds 4k and 4f showed the highest inhibition at 500 µg/mL. | turkjps.org |

| 5-Arylidene-2-phenylimino-4-thiazolidinones | Blocks IL-1b induced factors | Possesses antidegenerative activity on human chondrocytes. | nih.gov |

Anti-cancer and Anti-proliferative Activities

The thiazolidinone scaffold is a cornerstone in the development of novel anti-cancer agents. nih.govnih.gov Derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), HT-29 (colon cancer), and HepG-2 (liver cancer). nih.govresearchgate.net

One study on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives found that compounds bearing a nitro group on the thiazolidinone moiety showed potent antiproliferative activity. nih.gov The position of substitution on the aryl ring was also identified as a dominant factor for this activity. nih.gov The mechanism of action for some thiazole derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule assembly and cell division. nih.gov Certain derivatives exhibited more potent activity against tubulin polymerization than the reference compound combretastatin (B1194345) A-4 and showed significant cytotoxicity against four cancer cell lines with GI50 values comparable to doxorubicin (B1662922) and sorafenib. nih.gov Another identified mechanism is the inhibition of thymidylate synthase, which is crucial for DNA synthesis. nih.gov

Table 2: Anti-proliferative Activity of Selected Thiazolidine Derivatives

| Compound Series | Tested Cancer Cell Lines | IC50 / Activity Metric | Proposed Mechanism | Reference(s) |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity | Dependent on nitro group and aryl substitution | nih.gov |

| 2,4-disubstituted thiazole derivatives | Four human cancer cell lines | Average GI50 values of 6, 7, and 8 µM | Tubulin Polymerization Inhibition | nih.gov |

| Thiazolidine-2,4-dione hybrids | MCF-7, HCT-116 | IC50 values from 1.4–8.4 µM | Thymidylate Synthase Inhibition | nih.gov |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297) | HeLa | IC50 62.37 µg/mL | Cytotoxicity | researchgate.net |

Anti-microbial and Anti-fungal Activities

Thiazolidine derivatives are recognized for their broad-spectrum antimicrobial and antifungal properties. e3s-conferences.orgnih.gov Studies have confirmed their efficacy against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungal strains like Candida albicans and Aspergillus niger. nih.govresearchgate.netresearchgate.net

In a study of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, all tested compounds demonstrated antibacterial efficiency, with many derivatives showing higher potency than the standard antibiotic ampicillin (B1664943). nih.gov For instance, one compound was found to be six times more potent than ampicillin against all tested bacteria. nih.gov The same series of compounds also displayed significant antifungal activity, with the majority showing better results than ketoconazole (B1673606) against almost all fungal strains. nih.gov The presence of electron-withdrawing groups is often essential for these activities. e3s-conferences.org Furthermore, novel derivatives of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one have been synthesized and shown to be highly potent against Gram-positive bacteria and several metronidazole-resistant Helicobacter pylori strains. researchgate.net

Table 3: Anti-microbial and Anti-fungal Activity of Selected Thiazolidine Derivatives

| Compound Series | Target Organisms | Activity Metric (MIC/MBC) | Key Findings | Reference(s) |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various bacteria and fungi | MIC: 26.3–378.5 µM; MBC: 52.6–757.0 µM | More potent than ampicillin and ketoconazole. | nih.gov |

| 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | E. coli, S. aureus, C. albicans, A. niger, M. tuberculosis | Moderate to excellent activity | Broad-spectrum activity observed. | researchgate.net |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Gram-positive bacteria, H. pylori | Potent inhibition zones | Highly effective against resistant H. pylori strains. | researchgate.net |

Antidiabetic and Hypoglycemic Mechanisms

Thiazolidine-2,4-diones (TZDs), often called "glitazones," are a well-established class of oral antidiabetic agents used in the management of type 2 diabetes mellitus. ijper.orgnih.gov Their primary mechanism of action is as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating the transcription of genes involved in glucose and lipid metabolism. ijper.orgnih.gov

Activation of PPARγ by TZD derivatives enhances insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver. ijper.org This leads to improved glucose utilization and a reduction in hyperglycemia. ijper.org Numerous novel TZD derivatives have been synthesized and evaluated, with some showing significantly more potent glucose-lowering activity than the marketed drug pioglitazone (B448). nih.govnih.gov For example, the (R)-(+)-enantiomer of 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione exhibited 10-fold more potent antidiabetic activity than pioglitazone in Wistar fatty rats. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these derivatives with the PPARγ receptor, confirming that compounds with electron-releasing groups often exhibit high binding affinity. ijper.org

Table 4: Antidiabetic Activity of Selected Thiazolidine Derivatives

| Compound | Animal Model | Potency / Efficacy | Mechanism | Reference(s) |

| (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | KKAy mice, Wistar fatty rats | 10-fold more potent than pioglitazone in rats. | Potent PPARγ agonist (EC50 = 8.87 nM). | nih.gov |

| 5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)-benzyl)-2,4-TZD | Not specified | >100 times more potent than pioglitazone. | PPARγ agonist. | nih.gov |

| Furan (B31954) bearing thiazolidine-2,4-diones (compounds 2d, 2g) | Not specified | High binding energy (-9.02 kcal/mol and -8.61 kcal/mol). | PPARγ agonist. | ijper.org |

Other Pharmacological Profiles (e.g., antiviral, anti-tubercular, anticonvulsant, antioxidant)

Beyond the major activities detailed above, the versatile thiazolidine scaffold has been associated with a range of other important pharmacological effects. nih.govnih.govnih.gov The inherent structural features of these heterocyclic compounds allow for modifications that can target various biological pathways.

Anticonvulsant Activity: The potential of this scaffold is highlighted by the successful introduction of the thiazolidinone derivative ralitoline (B1678787) as a potent anticonvulsant agent. nih.gov

Antioxidant Activity: Certain thiazolidinone derivatives have been reported to possess antioxidant properties, which are valuable in combating oxidative stress associated with numerous diseases. nih.gov

Anti-tubercular and Antiviral Activities: The thiazolidine nucleus is a component in various compounds screened for activity against Mycobacterium tuberculosis and different viruses. e3s-conferences.orgnih.gov Structure-activity relationship studies often indicate that specific substitutions, such as electron-withdrawing groups, are crucial for these biological actions. e3s-conferences.org

These diverse activities underscore the chemical versatility and therapeutic potential of the thiazolidine core structure, making it a subject of continuous interest in the field of medicinal chemistry. nih.govnih.gov

Table 5: Other Reported Pharmacological Activities of Thiazolidinone Derivatives

| Pharmacological Activity | Evidence / Example | Reference(s) |

| Anticonvulsant | The marketed drug ralitoline is a thiazolidinone derivative. | nih.gov |

| Antioxidant | Reported as a property of various TZD derivatives. | nih.gov |

| Anti-tubercular | Activity has been screened for in various synthesized derivatives. | e3s-conferences.orgnih.gov |

| Antiviral | The thiazolidine scaffold is explored for antiviral drug development. | e3s-conferences.orgnih.gov |

Computational and Theoretical Investigations of 2 5 Methyl 2 Furyl Thiazolidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been employed to investigate the binding interactions of thiazolidine (B150603) derivatives with various biological targets. While specific studies on 2-(5-Methyl-2-furyl)thiazolidine are not extensively detailed in the provided results, related research on similar structures provides valuable insights into potential ligand-target interactions.

For instance, molecular docking studies on furan-bearing thiazolidine-2,4-diones have been conducted to explore their binding affinity with the PPARγ receptor protein (PDB ID: 2PRG), a target for hypoglycemic agents. ijper.orgijper.org In these studies, derivatives with electron-releasing groups, such as hydroxyl (-OH) and methoxy (B1213986) (–OCH3), demonstrated significant binding affinity, with binding energies of -9.02 kcal/mol and -8.61 kcal/mol, respectively. ijper.org These values were comparable to the standard ligand, rosiglitazone. The interactions involved amino acid residues such as TYR473, SER289, HIS323, TYR327, HIS449, LEU330, and CYS285. researchgate.net

Furthermore, research on 2-mercaptomethyl-thiazolidines (MMTZs) as inhibitors of metallo-β-lactamases (MBLs) like NDM-1, VIM-2, and IMP-1 revealed that these compounds act as potent competitive inhibitors. nih.govbris.ac.uk The binding of MMTZs involves coordination of the thiol group to the Zn(II) site and significant hydrophobic interactions that bury the inhibitor within the active site. nih.govbris.ac.uk An unexpected thioether–π interaction with a conserved aromatic residue in the active site was also observed, contributing to their broad-spectrum inhibition. nih.govbris.ac.uk

In another study, docking simulations of 5-thiazol-based thiazolidinone derivatives against the COX-1 active site identified Arg120 as a key residue responsible for their anti-inflammatory activity. nih.govnih.gov These findings highlight the importance of specific amino acid interactions in determining the biological activity of thiazolidine-containing compounds. While direct data for this compound is limited, these related studies suggest that its furan (B31954) and thiazolidine moieties could engage in similar binding patterns with various protein targets.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like this compound. While specific DFT studies on this exact compound are not available in the provided search results, research on related thiazolidine derivatives offers a framework for what such an analysis would entail.

For other thiazolidine derivatives, DFT methods have been used to calculate properties like dipole moment, geometry, bond angles, and bond lengths. researchgate.net These calculations help in predicting the molecule's reactivity and stability by analyzing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

Theoretical calculations also allow for the investigation of molecular electrostatic potential, which provides insights into the regions of a molecule that are electron-rich or electron-poor, and thus susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, thermodynamic parameters can be calculated to understand the stability of the compound. researchgate.net In the context of this compound, such calculations would elucidate the electronic properties conferred by the methyl and furyl groups and how they influence the reactivity of the thiazolidine ring.

Conformational Analysis and 3D Structure Studies

The three-dimensional structure and conformational flexibility of this compound are crucial for its interaction with biological targets. While a specific crystal structure for this compound was not found in the search results, the NIST WebBook provides a computed 3D structure for the related compound 2-(2-furyl)thiazolidine. nist.govnist.gov

Conformational analysis of thiazolidine derivatives is essential for understanding their structure-activity relationships. For instance, in the case of 2-mercaptomethyl-thiazolidines, the anti configuration of certain derivatives showed generally lower K_i values against metallo-β-lactamases compared to their syn counterparts, indicating the importance of stereochemistry in biological activity. bris.ac.uk

Computational methods, such as those based on Density Functional Theory (DFT), can be employed to study the conformational preferences of this compound. researchgate.net These studies would involve rotating the bonds between the furan ring and the thiazolidine ring, as well as considering the puckering of the thiazolidine ring itself, to identify the most stable, low-energy conformations. Understanding these preferred shapes is critical for predicting how the molecule will fit into a binding site of a protein.

In Silico Prediction of Biological Activities

In silico tools can predict the potential biological activities of a compound based on its chemical structure. For this compound, while no specific predictions are available, the general approach involves using software that compares the structure to databases of known active compounds.

One such tool is the Prediction of Activity Spectra for Substances (PASS). nih.gov PASS analysis predicts a spectrum of biological activities based on the structural formula of a compound, with each activity being assigned a probability (Pa) of being observed. nih.gov This method has been successfully used to identify potential cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors among thiazolidinone derivatives. nih.gov

Another approach is the Similarity Ensemble Approach (SEA), which predicts potential protein targets for a compound. researchgate.net For thiazolidine derivatives, in silico predictions have suggested activities such as phosphatase and signal transduction pathway inhibition, hepatocyte growth factor antagonism, and anti-inflammatory and antifungal effects. researchgate.net These predictions, combined with molecular docking studies, can help to identify and prioritize potential therapeutic targets for novel compounds. researchgate.net Therefore, an in silico analysis of this compound would likely predict a range of activities based on the known biological roles of the furan and thiazolidine scaffolds.

Future Research Directions and Unexplored Avenues for 2 5 Methyl 2 Furyl Thiazolidine

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of novel and green synthetic methodologies for 2-(5-methyl-2-furyl)thiazolidine. This involves exploring alternative reaction pathways that minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy.

Current synthetic approaches often rely on traditional methods that may not be sustainable in the long term. Green chemistry principles offer a framework for designing safer and more efficient syntheses. This could involve the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild reaction conditions. Additionally, the exploration of solvent-free reactions or the use of greener solvents like water or supercritical fluids could significantly reduce the environmental impact of the synthesis. A sustainable and eco-friendly protocol has been successfully applied to the synthesis of other bioactive thiazolidinone hybrids, demonstrating the feasibility of this approach. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

While the biological activities of some thiazolidine (B150603) derivatives are known, the full therapeutic potential of this compound remains largely unexplored. Future research should focus on screening this compound against a wide array of biological targets to identify novel therapeutic applications. Thiazolidine-based compounds have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govnih.gov

Systematic screening against various enzyme families, receptor types, and signaling pathways could uncover previously unknown activities. For instance, given that some thiazolidinone derivatives act as inhibitors of enzymes like cyclooxygenase (COX), it would be pertinent to investigate the effect of this compound on these and other related enzymes. nih.gov Furthermore, exploring its potential as an antimicrobial agent against a broader range of pathogens, including drug-resistant strains, is a critical area of investigation. nih.gov The structural similarity to other bioactive furyl-thiazolidine compounds suggests that it may possess interesting pharmacological properties.

Advanced Computational Modeling for Optimized Design

The integration of advanced computational modeling techniques offers a powerful tool for accelerating the drug discovery and development process. In the context of this compound, computational methods can be employed to predict its biological activity, understand its mechanism of action at a molecular level, and guide the design of more potent and selective analogues.

Molecular docking studies can be used to predict the binding affinity and orientation of this compound within the active site of a target protein. nih.gov This information is invaluable for understanding the key interactions that govern its biological activity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of related compounds with their biological activities. This can help in identifying the key molecular descriptors that are important for activity and in designing new compounds with improved properties. Molecular dynamics simulations can also provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov

Systematic Design of Targeted Analogues with Enhanced Specificity

Building upon the insights gained from biological screening and computational modeling, future research should focus on the systematic design and synthesis of targeted analogues of this compound with enhanced specificity. A key approach in this endeavor is molecular hybridization, which involves combining the structural features of this compound with other pharmacophores to create hybrid molecules with improved activity and reduced side effects. nih.gov

Structure-activity relationship (SAR) studies are crucial in this context. nih.gov By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potent and selective activity. For example, introducing different substituents on the furan (B31954) or thiazolidine rings could significantly impact the compound's interaction with its biological target. The goal is to develop analogues that exhibit high affinity for a specific target while minimizing off-target effects, thereby leading to safer and more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(5-Methyl-2-furyl)thiazolidine derivatives?

- Methodological Answer : Thiazolidine derivatives are typically synthesized via cyclocondensation reactions. For example, reacting 5-methylfurfural with cysteine derivatives under acidic conditions can yield the thiazolidine core. Optimization of solvent (e.g., ethanol or DMF), catalysts (e.g., Amberlyst A-15), and temperature (70–100°C) is critical for yield improvement. Post-synthesis purification via column chromatography and characterization using FTIR and NMR are essential steps .

Q. How can spectroscopic techniques characterize the structure of thiazolidine derivatives?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for ester groups, NH stretches at ~3150 cm⁻¹ for carboxylic acids) .

- NMR : ¹H NMR reveals proton environments (e.g., thiazolidine H-2 and H-4 protons appear as doublets at δ 5.45–5.60 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) and aromatic systems .

- Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N percentages .

Q. What in vitro assays are used to assess the antimicrobial activity of these compounds?

- Methodological Answer : Standard protocols include:

- Broth Microdilution : Tests minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Enzyme Inhibition Assays : Evaluate MurB inhibition (critical for peptidoglycan biosynthesis) via spectrophotometric monitoring of NADPH oxidation at 340 nm .

- Zone of Inhibition : Agar diffusion methods using Mueller-Hinton agar, with activity compared to positive controls like ampicillin .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of thiazolidine derivatives?

- Methodological Answer :

- Dipole Moment Analysis : Compounds with lower dipole moments (<3.5 Debye) often exhibit enhanced antimicrobial activity due to improved membrane permeability. Computational tools (e.g., Gaussian) calculate dipole moments using optimized geometries at the B3LYP/6-31G* level .

- Substitution Patterns : Electron-withdrawing groups (e.g., -NO₂) on the arylidene moiety increase MurB inhibition, while bulky groups reduce bioavailability .

Q. What computational approaches predict the binding affinity of these compounds to target enzymes?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates binding to MurB (PDB: 1HS5) or acetylcholinesterase (PDB: 4EY7). Key interactions include hydrogen bonds with Arg213 (MurB) or π-π stacking with Trp84 (AChE) .

- QSAR Models : Descriptors like logP, polar surface area, and HOMO-LUMO gaps correlate with IC₅₀ values. Machine learning (e.g., Random Forest) optimizes predictive accuracy .

Q. How to address discrepancies in antimicrobial efficacy across different studies?

- Methodological Answer :

- Strain-Specific Variability : Test compounds against standardized strains (e.g., ATCC 29213 for S. aureus) to minimize genetic variability .

- Statistical Meta-Analysis : Use tools like RevMan to pool data from multiple studies, applying random-effects models to account for heterogeneity. Confounding factors (e.g., solvent polarity in assays) should be normalized .

Q. What experimental designs are recommended for assessing developmental toxicity in model organisms?

- Methodological Answer :

- Zebrafish Embryotoxicity Assay : Expose embryos (6–120 hpf) to graded concentrations (1–100 µM). Endpoints include mortality, hatching rate, and malformations (e.g., yolk sac edema). Acetylcholinesterase (AChE) activity in homogenized tissues is quantified via Ellman’s method .

- Dose-Response Modeling : LC₅₀ and EC₅₀ values are calculated using probit analysis in software like GraphPad Prism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.